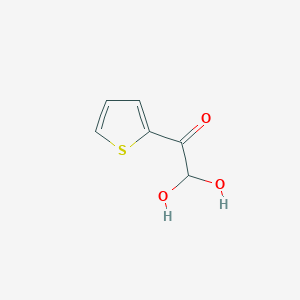

2,2-Dihydroxy-1-(thiophen-2-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

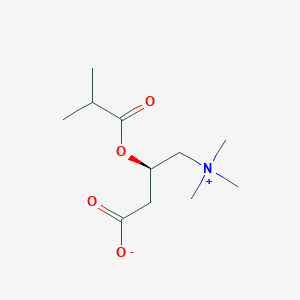

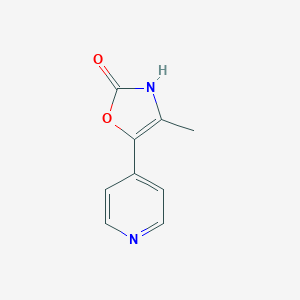

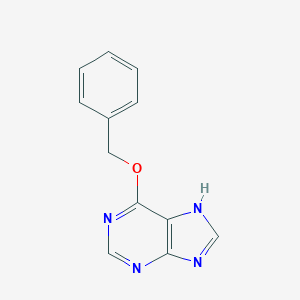

“2,2-Dihydroxy-1-(thiophen-2-yl)ethanone” is a chemical compound that is part of a collection of rare and unique chemicals . It has a molecular formula of C12H10O3S . It can be used as a catalyst, an intermediate in organic synthesis, and a raw material for the synthesis of functional materials .

Synthesis Analysis

The preparation method of “2,2-Dihydroxy-1-(thiophen-2-yl)ethanone” usually involves the reaction of 2-thiophenone and methyl iodide . The reaction occurs under alkaline conditions to generate the compound .Molecular Structure Analysis

The molecular structure of “2,2-Dihydroxy-1-(thiophen-2-yl)ethanone” is represented by the linear formula C12H10O3S . The molecular weight of the compound is 234.276 .Physical And Chemical Properties Analysis

“2,2-Dihydroxy-1-(thiophen-2-yl)ethanone” appears as a white crystalline powder . It has a molecular weight of 250.34 . The compound has a melting point of 176-178 degrees Celsius . It is soluble in alcohol and acetonitrile, but only slightly soluble in water .Applications De Recherche Scientifique

1. Synthesis of Thiophene Derivatives

- Application Summary: Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods of Application: Various substrates undergo heterocyclization for the synthesis of thiophene derivatives . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

- Results or Outcomes: The synthesis of thiophene derivatives has led to the development of advanced compounds with a variety of biological effects .

2. Anti-Melanogenesis Properties

- Application Summary: A derivative of thiophene, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, has been found to have anti-melanogenesis properties .

- Methods of Application: The compound was evaluated for its mushroom tyrosinase inhibitory activities . Enzyme kinetics study and docking program were used to further evaluate the inhibitory mechanism .

- Results or Outcomes: The compound showed strong competitive inhibition activity against mushroom tyrosinase with IC50 values of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase . It exhibited dose-dependent inhibitory effects in melanin contents and intracellular tyrosinase on α-MSH and IBMX-induced B16F10 cells .

3. Corrosion Inhibitors

- Application Summary: Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .

- Methods of Application: The specific methods of application can vary depending on the specific derivative and the material it is applied to .

- Results or Outcomes: The use of thiophene derivatives as corrosion inhibitors can help to protect materials from degradation .

4. Organic Semiconductors

- Application Summary: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

- Methods of Application: These molecules are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

- Results or Outcomes: The use of thiophene derivatives in these applications has led to advancements in the field of organic electronics .

5. Biological Active Compounds

- Application Summary: 2-Thiopheneethanol, a thiophene derivative, is used in the preparation of biologically active compounds such as the analgesic Sulfentanyl and the antithrombotic Clopidogrel Hydrogen Sulfate .

- Methods of Application: The specific methods of synthesis can vary depending on the specific derivative and the target compound .

- Results or Outcomes: The use of thiophene derivatives in the synthesis of these compounds has led to the development of important medications .

6. Fluorescent Markers for Biopolymers

- Application Summary: 2-Thiopheneethanol, a thiophene derivative, is used in the preparation of oligothiophene isothiocyanates as fluorescent markers for biopolymers .

- Methods of Application: The specific methods of synthesis can vary depending on the specific derivative and the target compound .

- Results or Outcomes: The use of thiophene derivatives in the synthesis of these compounds has led to the development of important markers for biopolymers .

7. Antiviral Agents

- Application Summary: Certain indole derivatives, which are structurally similar to thiophene derivatives, have been reported as antiviral agents .

- Methods of Application: The specific methods of synthesis can vary depending on the specific derivative and the target compound .

- Results or Outcomes: For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 values of 7.53 μmol/L .

Safety And Hazards

While there is limited toxicity information available for “2,2-Dihydroxy-1-(thiophen-2-yl)ethanone”, it should still be handled and stored correctly . Protective measures, including gloves, safety glasses, and laboratory coats, should be worn when handling and touching the compound . Inhalation or skin contact should be avoided, and swallowing the compound should be prevented .

Orientations Futures

The future directions for “2,2-Dihydroxy-1-(thiophen-2-yl)ethanone” could involve further exploration of its potential uses in the synthesis of functional materials and compounds with antioxidant, antibacterial, and antitumor activities . More research could also be conducted to better understand its chemical reactions and mechanism of action.

Propriétés

IUPAC Name |

2,2-dihydroxy-1-thiophen-2-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,6,8-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJMABWHVYMFFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dihydroxy-1-(thiophen-2-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate](/img/structure/B160769.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI)](/img/structure/B160776.png)